molecular formula C7H11NNaO6 B3069180 Trisodium dicarboxymethyl alaninate, L- CAS No. 170492-24-7

Trisodium dicarboxymethyl alaninate, L-

Cat. No.: B3069180
CAS No.: 170492-24-7
M. Wt: 228.15 g/mol
InChI Key: SZYIQIXMAMBADP-WCCKRBBISA-N
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Mechanism of Action

Target of Action

Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate or methylglycinediacetic acid trisodium salt (MGDA-Na3), is a tetradentate complexing agent . Its primary targets are metal ions , specifically those with a charge number of at least +2 . These include “hard water forming” cations such as calcium (Ca2+) and magnesium (Mg2+) .

Mode of Action

Trisodium dicarboxymethyl alaninate interacts with its targets by forming stable 1:1 chelate complexes . This interaction effectively binds the metal ions, thereby inactivating their negative influences on the final formulation .

Biochemical Pathways

The biochemical pathways affected by Trisodium dicarboxymethyl alaninate primarily involve the sequestration of metal ions. By binding these ions, the compound prevents them from participating in unwanted chemical reactions. This can be particularly beneficial in applications where the presence of free metal ions could lead to issues such as scaling, discoloration, or degradation of product performance .

Pharmacokinetics

This suggests that it could be readily absorbed and distributed in aqueous environments. Its biodegradability indicates that it can be metabolized and excreted, reducing potential bioaccumulation.

Result of Action

The primary result of Trisodium dicarboxymethyl alaninate’s action is the formation of stable, water-soluble complexes with polyvalent metal ions . This leads to a reduction in the concentration of free metal ions, which can improve the performance and stability of various formulations . In cleaning applications, for example, it can enhance the removal of stubborn stains and prevent the formation of scale .

Action Environment

The action of Trisodium dicarboxymethyl alaninate can be influenced by various environmental factors. For instance, its effectiveness as a chelating agent can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by temperature, as it is known to be stable under high-temperature conditions . Its biodegradability and excellent ecological and toxicological profile make it an environmentally friendly choice .

Biochemical Analysis

Biochemical Properties

It is known that it forms stable chelate complexes with cations . This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors.

Molecular Mechanism

It is known to form stable chelate complexes with cations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium dicarboxymethyl alaninate, L- typically involves the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide. The intermediate diacetonitrile is then hydrolyzed to form the trisodium salt, followed by acidification with mineral acids . This process yields the compound with a high overall yield of 97.4% .

Industrial Production Methods: Industrial production focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and continuous process options. The use of inexpensive raw materials, such as the raw mixture from Strecker synthesis, is preferred. The process avoids complex isolation steps, allowing direct use of crude reaction solutions or precipitates in subsequent steps .

Chemical Reactions Analysis

Types of Reactions: Trisodium dicarboxymethyl alaninate, L- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

170492-24-7

Molecular Formula

C7H11NNaO6

Molecular Weight

228.15 g/mol

IUPAC Name

trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);/t4-;/m0./s1

InChI Key

SZYIQIXMAMBADP-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na]

SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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